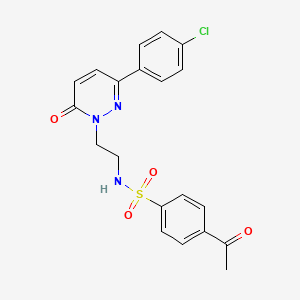
2-Imidazol-1-ylmethyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Imidazol-1-ylmethyl-benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to a benzoic acid group . The imidazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .Scientific Research Applications
Coordination Polymers and Crystal Structures
2-Imidazol-1-ylmethyl-benzoic acid has been utilized in the synthesis of coordination polymers, specifically in the creation of one-dimensional and three-dimensional structures. For instance, a study detailed the synthesis of a nickel(II) coordination polymer with 4′-(imidazol-1-ylmethyl)benzoate anion, showcasing its crystal structure, thermogravimetric analysis (TGA), and magnetic properties (Fan et al., 2001). Another research explored the structural diversity in zinc and cadmium coordination polymers based on a bifunctional ligand related to this compound (Ji et al., 2012).
Corrosion Inhibition and Structural Characterization
Compounds based on this compound derivatives have shown potential as corrosion inhibitors. A study demonstrated the effectiveness of these compounds in preventing steel corrosion in acidic environments, supported by experimental and theoretical assessments (Rbaa et al., 2020).
Chemosensors and Fluorescence Imaging
This compound derivatives have been developed as chemosensors. For example, anthracene- and pyrene-bearing imidazoles, derivatives of this acid, were synthesized as efficient chemosensors for aluminum ion detection in living cells (Shree et al., 2019). Another study highlighted imidazole-based chemosensors for the reversible detection of cyanide and mercury ions, demonstrating their application in environmental monitoring (Emandi et al., 2018).
Adsorption Studies and Active Carbons
Research has also investigated the adsorption properties of nitrogen-containing compounds and benzene derivatives on active carbons, including derivatives of this compound. These studies provide insights into the interactions between organic compounds and carbon materials, which are important for environmental applications (Kharitonova et al., 2005).
Synthesis and Antimicrobial Studies
Synthesis and characterization of new imidazole analogs based on this compound have been reported, with some derivatives showing promising antimicrobial activity against pathogenic fungi and bacteria (Dahiya, 2008).
Future Directions
Imidazole derivatives have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, suggesting a great potential for treating various human diseases . The rapid expansion of imidazole-based medicinal chemistry suggests promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . Therefore, “2-Imidazol-1-ylmethyl-benzoic acid” may have potential applications in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole, a core component of the compound, is known to interact with various proteins such as monomeric sarcosine oxidase, nitric oxide synthase, and adenylate kinase 2 .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the function of these proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCZMOPOWGKAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2577578.png)



![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
![5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577585.png)


![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)
![1-[(4-chlorophenyl)methyl]-3-{[5-(furan-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2577597.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide](/img/structure/B2577599.png)

![(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride](/img/structure/B2577601.png)
